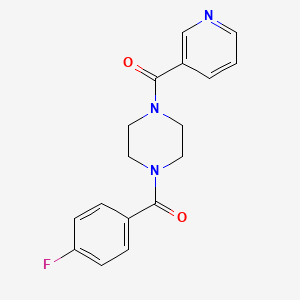![molecular formula C17H15FN2O5 B5766725 dimethyl 5-({[(4-fluorophenyl)amino]carbonyl}amino)isophthalate](/img/structure/B5766725.png)
dimethyl 5-({[(4-fluorophenyl)amino]carbonyl}amino)isophthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 5-({[(4-fluorophenyl)amino]carbonyl}amino)isophthalate, also known as DMAPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. DMAPA is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 403.38 g/mol.
Mecanismo De Acción
The mechanism of action of dimethyl 5-({[(4-fluorophenyl)amino]carbonyl}amino)isophthalate is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are essential for the growth and survival of cancer cells. dimethyl 5-({[(4-fluorophenyl)amino]carbonyl}amino)isophthalate has been found to induce apoptosis, or programmed cell death, in cancer cells, which makes it a promising candidate for cancer therapy.
Biochemical and Physiological Effects:
dimethyl 5-({[(4-fluorophenyl)amino]carbonyl}amino)isophthalate has been found to have various biochemical and physiological effects on living organisms. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to have antifungal and antibacterial properties. dimethyl 5-({[(4-fluorophenyl)amino]carbonyl}amino)isophthalate has also been found to have an effect on the immune system, and has been shown to stimulate the production of cytokines, which are important for the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dimethyl 5-({[(4-fluorophenyl)amino]carbonyl}amino)isophthalate has several advantages for use in lab experiments, including its ease of synthesis, high purity, and stability. However, there are also some limitations to its use, such as its potential toxicity and the need for specialized equipment and techniques for handling and storage.
Direcciones Futuras
There are several future directions for research on dimethyl 5-({[(4-fluorophenyl)amino]carbonyl}amino)isophthalate. One area of research is the development of new synthetic methods for the production of dimethyl 5-({[(4-fluorophenyl)amino]carbonyl}amino)isophthalate and related compounds. Another area of research is the investigation of the potential use of dimethyl 5-({[(4-fluorophenyl)amino]carbonyl}amino)isophthalate as a fluorescent probe for imaging studies. Additionally, further studies are needed to fully understand the mechanism of action of dimethyl 5-({[(4-fluorophenyl)amino]carbonyl}amino)isophthalate and its potential applications in cancer therapy and other areas.
Métodos De Síntesis
The synthesis of dimethyl 5-({[(4-fluorophenyl)amino]carbonyl}amino)isophthalate involves the reaction of dimethyl isophthalate with 4-fluoroaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction results in the formation of dimethyl 5-({[(4-fluorophenyl)amino]carbonyl}amino)isophthalate, which can be purified using various techniques such as recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
Dimethyl 5-({[(4-fluorophenyl)amino]carbonyl}amino)isophthalate has been extensively studied for its potential applications in various fields such as drug discovery, materials science, and organic synthesis. In drug discovery, dimethyl 5-({[(4-fluorophenyl)amino]carbonyl}amino)isophthalate has been found to exhibit anticancer, antifungal, and antibacterial properties. It has also been studied for its potential use as a fluorescent probe for imaging studies.
Propiedades
IUPAC Name |
dimethyl 5-[(4-fluorophenyl)carbamoylamino]benzene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O5/c1-24-15(21)10-7-11(16(22)25-2)9-14(8-10)20-17(23)19-13-5-3-12(18)4-6-13/h3-9H,1-2H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVCUEUJPPFLSRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)NC2=CC=C(C=C2)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 5-{[(4-fluorophenyl)carbamoyl]amino}benzene-1,3-dicarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[4-(dimethylamino)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5766644.png)

![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B5766671.png)
![4-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5766675.png)

![4'-({[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}amino)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5766688.png)

![N-[(2-methoxy-1-naphthyl)methyl]-2-(methylthio)aniline](/img/structure/B5766694.png)
![2-[ethyl(phenyl)phosphoryl]-2-propanol](/img/structure/B5766700.png)
![5-[(4-chloro-2-isopropyl-5-methylphenoxy)methyl]-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5766707.png)


![N-[2-(acetylamino)phenyl]-2-(4-nitrophenyl)acetamide](/img/structure/B5766728.png)